molecular formula C18H22N2O3 B5570476 [(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B5570476
M. Wt: 314.4 g/mol
InChI Key: YGZBRUAENYFFML-SJORKVTESA-N
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Description

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a methoxyphenyl group, and a dimethylfuran moiety, making it a unique structure with diverse chemical properties.

Scientific Research Applications

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring through cyclization reactions. Subsequent steps involve the introduction of the methoxyphenyl group and the dimethylfuran moiety through various substitution and coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and specific solvents to control reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of [(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone is unique due to its combination of a pyrrolidine ring, methoxyphenyl group, and dimethylfuran moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-11-7-15(12(2)23-11)18(21)20-9-16(17(19)10-20)13-5-4-6-14(8-13)22-3/h4-8,16-17H,9-10,19H2,1-3H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZBRUAENYFFML-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C(C2)N)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N2C[C@@H]([C@H](C2)N)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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